molecular formula C9H16O2 B573364 1,3-Dioxaspiro[4.6]undecane CAS No. 179729-98-7

1,3-Dioxaspiro[4.6]undecane

Cat. No.: B573364
CAS No.: 179729-98-7
M. Wt: 156.225
InChI Key: KUQVHJHEKRZXBA-UHFFFAOYSA-N
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Description

1,3-Dioxaspiro[4.6]undecane (CAS 179729-98-7) is a high-value spirocyclic ketal with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound features a unique structure where two oxygen atoms are part of a 1,3-dioxolane ring that is spiro-fused to a cyclohexane ring, forming a rigid, three-dimensional architecture . Spiroketals of this nature are significant subunits found in a wide array of biologically active natural products isolated from microbes, fungi, plants, and insects . They are frequently employed in organic synthesis as stable protective groups for ketones and as versatile chiral building blocks for the construction of complex molecular targets . The spiroketal motif is often associated with notable biological activity, making it a key structure in the development of new pharmaceuticals and agrochemicals . Researchers value this compound for its application in the asymmetric synthesis of natural products and for studying the thermodynamic preferences of spiroketal ring systems . Calculated physical properties include a boiling point of approximately 194.7°C and a flash point of 68.3°C . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

179729-98-7

Molecular Formula

C9H16O2

Molecular Weight

156.225

IUPAC Name

1,3-dioxaspiro[4.6]undecane

InChI

InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)7-10-8-11-9/h1-8H2

InChI Key

KUQVHJHEKRZXBA-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)COCO2

Synonyms

1,3-Dioxaspiro[4.6]undecane (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Spiroacetals are bicyclic ethers with a common spiro junction. Key variations in oxygen placement and ring sizes lead to distinct chemical and biological behaviors. Below is a comparative analysis of structurally related compounds:

Compound Name Structural Features Natural Occurrence Key Roles/Applications References
1,7-Dioxaspiro[5.5]undecane Two 6-membered rings, 1,7-oxygen positions Olive fruit fly (Dacus oleae), Andrena bees Sex pheromone, pest control agent
1,5-Dioxaspiro[5.5]undecane Two 6-membered rings, 1,5-oxygen positions Synthetic derivatives (e.g., benzimidazole hybrids) Pharmaceutical synthesis, chiral materials
1,6-Dioxaspiro[4.6]undecane 5- and 6-membered rings, 1,6-oxygen Andrena bees, plant defense systems Chemical signaling, plant-insect interactions
1,4-Dioxa-8-azaspiro[4.6]undecane Nitrogen-containing spiroacetal Synthetic Potential pharmaceutical applications

Stability and Release Dynamics

  • Encapsulation of Olean : Beta-cyclodextrin complexes enable sustained release over 4 weeks, though water exposure reduces longevity .
  • 1,4-Dioxa-8-azaspiro[4.6]undecane : Stability varies with environmental conditions, requiring careful handling in industrial settings .

Q & A

Q. What are the optimized synthetic routes for 1,3-Dioxaspiro[4.6]undecane and its derivatives?

Synthesis of spiro compounds like this compound often involves multi-step reactions under controlled conditions. A validated approach includes:

  • Inert atmosphere : Use argon/nitrogen to prevent oxidation during sensitive steps (e.g., coupling reactions) .
  • Coupling agents : EDC•HCl can facilitate dione formation, as demonstrated in analogous spiroketal syntheses (e.g., 1,5-Dioxaspiro[5.5]undecane derivatives) .
  • Purification : Avoid distillation (risk of ketal cleavage); instead, use silica gel filtration or recrystallization for high purity .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
1DMF, Ar, 21–23°C74%
2EDC•HCl, hexanoic acid65%

Q. How can spectroscopic techniques resolve structural ambiguities in spiroketal systems?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic spiro-proton splitting (e.g., δ 3.0–4.5 ppm for dioxaspiro systems) and coupling patterns to confirm ring fusion .
    • ¹³C NMR : Peaks at 90–110 ppm indicate spiro carbon atoms .
  • Mass Spectrometry (MS) :
    • Retro-cleavage fragments (e.g., m/z 112, 115) confirm spiro architecture in dioxaspiro[5.5] systems .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₁₉NO₃ for amino-substituted derivatives) .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound?

  • Quantum Mechanics :
    • Use MP2/aug-cc-pVQZ to calculate gas-phase energetics and solvent corrections (e.g., THF, DMSO) for isomer stability .
    • Density Functional Theory (DFT) can model intramolecular hydrogen bonding in hydroxy derivatives .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for cyclization) .

Q. What biological pathways involve spiroketals, and how can their bioactivity be studied?

  • Pheromone Activity :
    • 1,7-Dioxaspiro[5.5]undecane acts as a sex pheromone in Bactrocera oleae; analogous methods (GC-MS, electrophysiology) can identify receptor interactions .
  • Anticancer Mechanisms :
    • Screen for apoptosis induction (e.g., MTT assay on MCF-7 cells) and cell cycle arrest (flow cytometry) .
  • Enzyme Binding Studies :
    • Cyclodextrin inclusion complexes (e.g., β-CD) enhance pheromone stability; use NMR titration to assess host-guest interactions .

Q. How can contradictory spectral or synthetic data be resolved in spiroketal research?

  • Case Study : Conflicting MS fragments in methyl/ethyl-substituted derivatives:
    • Perform isotopic labeling or high-resolution MS to distinguish CH₃ vs. CH₂CH₃ loss patterns .
  • Synthetic Yield Optimization :
    • Adjust triethylamine stoichiometry to minimize salt formation (e.g., 3-amino derivatives require excess base for neutralization) .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., spiro carbon configuration) using single-crystal diffraction .

Q. Table 2. Antennal Response Data (Electrophysiology)

CompoundOlive Fly Response (mV)Reference
1,7-Dioxaspiro[5.5]undecane12.5 ± 1.2
3-Hydroxy derivative8.7 ± 0.9

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